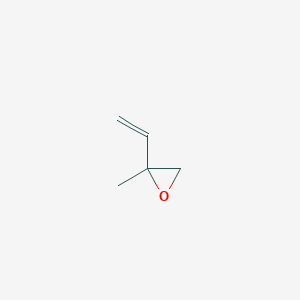

2-Methyl-2-vinyloxirane

Overview

Description

It is a colorless liquid with a boiling point of approximately 80-81°C . This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a vinyl group, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

2-Methyl-2-vinyloxirane, also known as Isoprene monoxide , primarily targets the respiratory system . The respiratory system plays a crucial role in the exchange of gases, making it a significant target for this compound.

Mode of Action

It is known to interact with its targets via thenucleophilic opening of the epoxide ring . This interaction leads to various changes at the molecular level, which can result in different physiological effects.

Biochemical Pathways

It has been used in theprenylation of some indolic and imidazolic bases , adding one or more isoprene units to these compounds . Prenylation is a crucial biochemical process that affects the function and localization of proteins within cells.

Pharmacokinetics

Its physical properties such as a boiling point of 80-81°c and a density of 0.857 g/mL at 25°C can influence its pharmacokinetic behavior. These properties can affect the compound’s bioavailability, determining how much of the compound reaches its target site after administration.

Result of Action

It is known to causeskin irritation, serious eye irritation, and may cause respiratory irritation . These effects indicate that the compound interacts with biological systems at a molecular level, leading to observable physiological changes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a highly flammable liquid and vapor , and its storage temperature is recommended to be 2-8°C . These factors can affect the compound’s stability and its interaction with its target.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-vinyloxirane can be synthesized through the epoxidation of isoprene. The reaction typically involves the use of a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under controlled conditions to achieve the desired epoxide .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalytic processes. One such method includes the use of titanium silicalite-1 (TS-1) as a catalyst in the presence of hydrogen peroxide, which facilitates the epoxidation of isoprene with high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-vinyloxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.

Reduction: Reduction reactions can convert the oxirane ring to an alcohol.

Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed to open the oxirane ring.

Major Products Formed:

Oxidation: Diols and other oxygenated compounds.

Reduction: Alcohols.

Substitution: Substituted alcohols or amines.

Scientific Research Applications

2-Methyl-2-vinyloxirane has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential use in drug development and as a building block for bioactive molecules.

Industry: It is utilized in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

3,4-Epoxy-1-butene: Another epoxide with a similar structure but different reactivity due to the absence of a methyl group.

4-Vinyl-1-cyclohexene 1,2-epoxide: A larger cyclic epoxide with different steric and electronic properties.

Allyl glycidyl ether: An epoxide with an allyl group, used in different synthetic applications.

Uniqueness: 2-Methyl-2-vinyloxirane is unique due to the presence of both a vinyl group and a methyl group attached to the oxirane ring. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name |

2-ethenyl-2-methyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-5(2)4-6-5/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCDMHWSPLRYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Record name | ISOPRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20543 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031061 | |

| Record name | 2-Methyl-2-vinyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isoprene oxide is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |

| Record name | ISOPRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20543 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-vinyloxirane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1838-94-4 | |

| Record name | ISOPRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20543 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-vinyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1838-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-vinyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1838-94-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-vinyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2-vinyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-EPOXY-3-METHYL-1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O364AQJ1K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-methyl-2-vinyloxirane in isoprene metabolism?

A1: this compound is a key intermediate in the metabolic breakdown of isoprene, a volatile hydrocarbon produced naturally by plants and animals. In the liver, cytochrome P450 enzymes epoxidize isoprene to form two enantiomers: this compound and 2-isopropenyloxirane. [, ] These epoxides can then undergo further enzymatic transformations, such as hydrolysis by epoxide hydrolase or conjugation with glutathione by glutathione S-transferase. [, ]

Q2: How does the stereochemistry of this compound influence its metabolism?

A2: While glutathione S-transferase shows no preference for either enantiomer of this compound, both epoxide hydrolase and cytochrome P450 exhibit substrate enantioselectivity. [, ] This means that the rate and pathway of this compound metabolism differ depending on the spatial arrangement of its atoms. For instance, epoxide hydrolase preferentially hydrolyzes this compound to its corresponding diol, while cytochrome P450 can further oxidize it to form diepoxides. [] Interestingly, the specific cytochrome P450 enzyme induced (e.g., by phenobarbital or pyrazole) can significantly impact the stereochemistry of the resulting diepoxide product. []

Q3: Beyond its role in isoprene metabolism, what are some synthetic applications of this compound?

A3: this compound serves as a versatile building block in organic synthesis. For example, it acts as a masked dienolate in vinylogous Mannich-type reactions with α-imino esters, ultimately leading to the synthesis of cis-5-substituted pipecolinic acid ethyl esters. [] Additionally, this compound reacts with indolic and imidazolic bases to introduce prenyl groups, expanding the chemical diversity of these compounds for potential medicinal chemistry applications. []

Q4: How can this compound be used to access challenging chemical structures?

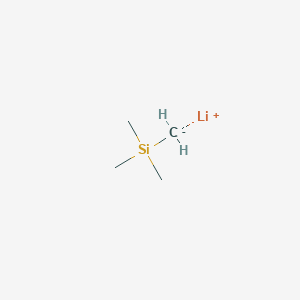

A4: this compound participates in selective C-C coupling reactions with diborylmethide lithium salts. This reaction proceeds through a regioselective and diastereoselective SN2 borylmethylation/ring-opening sequence, generating homoallylboronates. [] These intermediates can be further transformed into valuable synthetic intermediates, such as diastereomeric bishomoallylic alicyclic 1,3-diols. [] Furthermore, reacting this compound with diborylmethide lithium salts followed by intramolecular cyclization offers a unique route to synthesize 3-borylated 1,2-oxaborolan-2-ol derivatives. []

Q5: Can you describe the potential genotoxicity of this compound?

A5: Research using a Drosophila assay designed to detect interchromosomal mitotic recombination revealed that this compound exhibits weak but reproducible genotoxic effects. [] This suggests that the compound can induce genetic damage, albeit at a lower potency compared to other strong mutagens. This effect is likely due to its electrophilic nature and relatively low DNA reactivity. [] Notably, efficient DNA repair mechanisms might contribute to its weak genotoxic profile. []

Q6: Are there regioselective methods for introducing prenyl groups using this compound?

A6: Yes, this compound can be employed to introduce oxygenated prenyl side chains onto resorcinol derivatives with high regioselectivity. [] This approach leverages the controlled lithiation of protected resorcinol derivatives, followed by reaction with this compound as the electrophile. [] Depending on the lithiation conditions, prenylation can be directed to either the C-2 or C-4 position of the resorcinol core, providing a valuable tool for the synthesis of diversely functionalized aromatic compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)